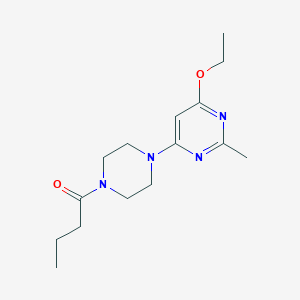
1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one is a synthetic compound that belongs to the class of acyl piperazine derivatives These compounds are known for their diverse pharmacological activities, including analgesic and opioid properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced by reacting the piperazine derivative with 6-ethoxy-2-methylpyrimidine-4-carbaldehyde under basic conditions.
Acylation: The final step involves the acylation of the piperazine nitrogen with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential analgesic and opioid properties, making it a candidate for pain management therapies.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through interaction with opioid receptors, particularly the μ-opioid receptor. It acts as an agonist, mimicking the action of endogenous opioids, leading to analgesic effects. The binding to the receptor triggers a cascade of intracellular events, including inhibition of adenylate cyclase, reduced cAMP levels, and modulation of ion channels, resulting in decreased neuronal excitability and pain perception.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bucinnazine (AP-237): An opioid analgesic with similar structural features.
2-Methyl-AP-237: A designer opioid with comparable pharmacological properties.
AP-238: Another acyl piperazine derivative with potent analgesic effects.
Uniqueness
1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one is unique due to its specific substitution pattern on the piperazine and pyrimidine rings, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in medicinal chemistry.
Propriétés
IUPAC Name |
1-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-4-6-15(20)19-9-7-18(8-10-19)13-11-14(21-5-2)17-12(3)16-13/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXOQRUOCFDPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2576195.png)
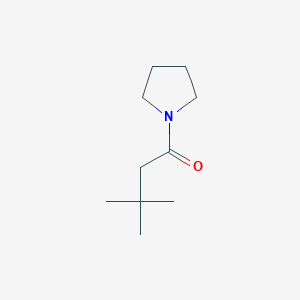
![8-(2-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2576200.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2576203.png)
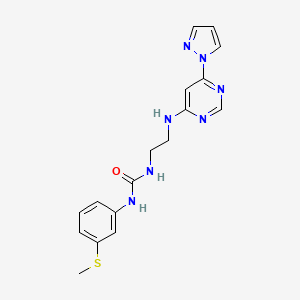
![1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2576206.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2576207.png)
![4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2576208.png)
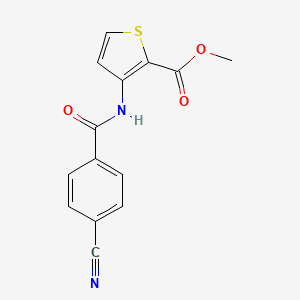
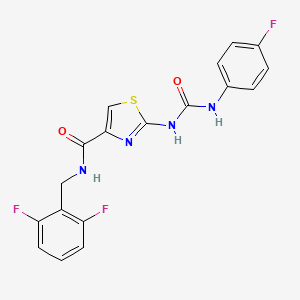
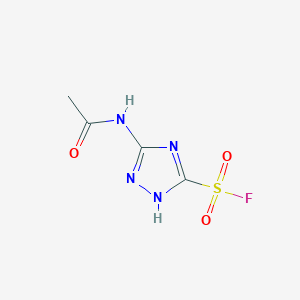
![1-(6-cyclopropylpyrimidin-4-yl)-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2576213.png)
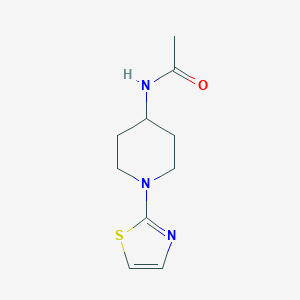
![2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2576215.png)
